Cas no 53447-08-8 ([2H3]-Levorphanol)
[2H3]-Levorphanol Chemical and Physical Properties
Names and Identifiers
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- [2H3]-Levorphanol
- [18,18,18-2H3]-6-hydroxy-17-methyl-morphinan
- Levorphanol-D3 solution
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- Inchi: 1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1
- InChI Key: JAQUASYNZVUNQP-USXIJHARSA-N
- SMILES: C([H])([H])([H])N1CC[C@]23CCCC[C@@]2([H])[C@@]1([H])CC1C=CC(O)=CC3=1
Experimental Properties
- Flash Point: Degrees Fahrenheit:48.2°F
Degrees Celsius:9°C - Color/Form: 100 μg/mL in methanol
[2H3]-Levorphanol Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H301 + H311 + H331-H370
- Warning Statement: P210-P260-P280-P301+P310-P311
- Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol, solution
- WGK Germany:1
- Hazard Category Code: 11-23/24/25-39/23/24/25
- Safety Instruction: 7-16-36/37-45
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Hazardous Material Identification:
- Storage Condition:−20°C
[2H3]-Levorphanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L-034-1ML |
Levorphanol-D |
53447-08-8 | 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
2178.33 | 2021-05-13 |
[2H3]-Levorphanol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on [2H3]-Levorphanol
Professional Introduction to [2H3]-Levorphanol (CAS No. 53447-08-8)
[2H3]-Levorphanol, a derivative of the well-known opioid analgesic levorphanol, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. With the CAS number 53447-08-8, this isotope-labeled analog has garnered attention for its potential applications in both diagnostic imaging and as a research tool. The introduction of the tritium label ([2H3]) into the molecular structure not only enhances its utility in tracing metabolic pathways but also opens new avenues for studying its pharmacokinetic and pharmacodynamic properties.
The chemical structure of [2H3]-Levorphanol closely mimics that of levorphanol, which is a potent analgesic with a mechanism of action similar to morphine but with a reduced risk of respiratory depression. The presence of the tritium isotope allows for high sensitivity in positron emission tomography (PET) scans, making it an invaluable tool for visualizing opioid receptor binding in vivo. This capability is particularly useful in neuroimaging studies aimed at understanding the neural mechanisms underlying pain perception and opioid responsiveness.
Recent advancements in PET imaging technology have further highlighted the importance of [2H3]-Levorphanol in clinical research. Studies have demonstrated its effectiveness in mapping opioid receptors in the brain, which are crucial for developing targeted therapies for chronic pain management. The high specificity of [2H3]-Levorphanol as a tracer allows researchers to differentiate between various opioid receptors, such as mu (μ), kappa (κ), and delta (δ), providing deeper insights into their roles in pain modulation.
In addition to its applications in neuroimaging, [2H3]-Levorphanol has been explored as a radioligand in preclinical studies investigating the effects of opioids on central nervous system function. Research indicates that this labeled compound can help elucidate the complex interactions between opioids and their receptors, which are essential for designing safer and more effective analgesics. The ability to track [2H3]-Levorphanol using PET scans enables researchers to monitor changes in receptor availability and occupancy over time, offering a dynamic view of opioid pharmacodynamics.
The synthesis of [2H3]-Levorphanol presents unique challenges due to the need for precise incorporation of the tritium isotope without altering the pharmacophoric properties of the molecule. Advanced chemical techniques, such as tritium labeling via radiolabeling methods, are employed to achieve this goal. These methods ensure that the labeled compound retains its biological activity while providing the necessary isotopic signature for PET imaging applications.
From a regulatory perspective, [2H3]-Levorphanol falls under strict guidelines to ensure safe handling and use in research settings. While it is not classified as a controlled substance or hazardous material, its radioactive nature necessitates adherence to protocols designed to minimize exposure risks. Institutions conducting studies with [2H3]-Levorphanol must obtain appropriate approvals and maintain rigorous safety standards to protect both researchers and the environment.
The future prospects of [2H3]-Levorphanol are promising, with ongoing research exploring its potential in personalized medicine. By integrating PET imaging with genetic and molecular data, clinicians may be able to tailor pain management strategies based on individual patient responses. This approach could revolutionize how chronic pain conditions are treated, offering more precise and effective interventions.
In conclusion, [2H3]-Levorphanol (CAS No. 53447-08-8) represents a significant advancement in pharmaceutical research and clinical diagnostics. Its role as a PET tracer for opioid receptor imaging has opened new possibilities for understanding pain mechanisms and developing targeted therapies. As technology continues to evolve, the applications of this compound are expected to expand, further solidifying its importance in modern medicine.
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